![molecular formula C12H14N4OS2 B3004480 1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097882-83-0](/img/structure/B3004480.png)
1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of substituted piperazine with other chemical moieties such as thiadiazole. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives involves a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine . Similarly, other studies have reported the synthesis of related compounds by reacting substituted thiazole or quinolone derivatives with piperazine . The reaction conditions, such as solvent choice, acid acceptor, and temperature, are optimized to achieve the best yields .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and sometimes elemental analysis . These methods confirm the presence of the piperazine ring and the substituted groups attached to it. The molecular structure can also exhibit weak intramolecular interactions, such as C—H⋯N, which can influence the compound's crystal packing and stability .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine and thiadiazole rings. These substituents can affect the compound's ability to interact with bacterial enzymes or receptors, thereby influencing its antibacterial activity . The structure-activity relationship (SAR) studies often reveal how different substitutions impact the compound's biological efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents and the overall molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antibacterial activities of these compounds are typically investigated using in vitro methods, and some derivatives have shown moderate to good activity against various bacterial strains .
properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-9-6-10(18-8-9)12(17)16-4-2-15(3-5-16)11-7-13-19-14-11/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHMIDVTYNVLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
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